17-epi-Limaprost

Description

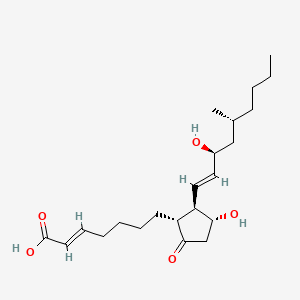

17-epi-Limaprost is a synthetic prostaglandin analog with the molecular formula C₂₂H₃₆O₅ and a molecular weight of 380.52 g/mol (CAS: 75554-85-7) . Structurally, it is characterized by a cyclopentane ring substituted with hydroxyl, oxo, and methyl groups, along with a heptenoic acid side chain. Key features include:

- Stereochemistry: The "17-epi" designation refers to the epimerization at the C17 position, distinguishing it from Limaprost.

- Functional groups: Hydroxyl groups at C3 and C15, a methyl group at C20, and a conjugated double bond system (2E,13E) .

- Synonyms: Includes (2E)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5R)-3-hydroxy-5-methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic acid, highlighting its prostaglandin E1 (PGE1) analog nature .

Structure

3D Structure

Properties

Molecular Formula |

C22H36O5 |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid |

InChI |

InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17-,18-,19-,21-/m1/s1 |

InChI Key |

OJZYRQPMEIEQFC-PKBPMWMXSA-N |

Isomeric SMILES |

CCCC[C@@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 17-epi-Limaprost

General Synthetic Strategy

The synthesis of this compound is a multi-step process primarily involving:

- Wittig reactions for constructing carbon-carbon double bonds with high stereoselectivity

- Asymmetric reductions to establish chiral centers

- Protective group strategies to control reactivity of hydroxyl and carboxyl groups during intermediate steps

- Selective oxidations to convert hydroxyl groups to ketones or aldehydes as required

This approach is adapted from the synthetic routes used for Limaprost and prostaglandin E1 analogs.

Detailed Stepwise Synthesis

Step 1: Preparation of Key Intermediates

- Starting from commercial Corey lactone derivatives (a bicyclic lactone used as a prostaglandin precursor), the synthesis proceeds via a Wittig reaction to introduce the required conjugated diene system.

- Protective groups such as tetrahydropyranyl (THP), tert-butyldimethylsilyl (TBS), and acetyl groups are employed to mask hydroxyl functionalities selectively, preventing side reactions during subsequent steps.

Step 2: Wittig Reaction

- The Wittig reaction is performed between a halogenated phosphonium salt intermediate and an aldehyde or ketone intermediate at temperatures ranging from -20 °C to 20 °C under basic conditions.

- This step forms the critical double bonds in the prostaglandin side chain with control over E/Z stereochemistry.

Step 3: Catalytic Hydrogenation

- The unsaturated intermediates undergo catalytic hydrogenation using palladium on carbon (Pd/C) at 0 to 50 °C to reduce double bonds selectively without affecting other functional groups.

Step 4: Oxidation

- The hydroxyl groups are oxidized to ketones or aldehydes using mild oxidation methods such as Dess-Martin periodinane or Swern oxidation, which operate efficiently at low temperatures (0 to 50 °C) to avoid overoxidation.

Step 5: Asymmetric Reduction and Deprotection

Comparative Table of Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature Range | Purpose | Notes |

|---|---|---|---|---|---|

| 1. Intermediate Preparation | Protective group addition | THP-Cl, TBS-Cl, Acetyl chloride | -30 to 30 °C | Protect hydroxyl groups | Ensures selectivity in later steps |

| 2. Wittig Reaction | Olefination | Phosphonium salt, base (e.g., n-BuLi) | -20 to 20 °C | Formation of conjugated double bonds | Controls E/Z stereochemistry |

| 3. Catalytic Hydrogenation | Reduction | Pd/C catalyst, H2 gas | 0 to 50 °C | Saturation of specific double bonds | Selective hydrogenation |

| 4. Oxidation | Alcohol to ketone/aldehyde | Dess-Martin periodinane, Swern oxidation | 0 to 50 °C | Oxidation of hydroxyl groups | Mild conditions prevent overoxidation |

| 5. Asymmetric Reduction | Ketone reduction | CBS catalyst, borane reagents | -75 to 20 °C | Establish chiral centers | High enantioselectivity |

| 6. Deprotection | Removal of protective groups | Acidic or basic hydrolysis | Ambient | Release free hydroxyl and carboxyl groups | Final step to yield active compound |

Research Findings and Methodological Insights

- The Wittig reaction is pivotal in the synthesis, offering high efficiency and chirality control, which is essential for the biological activity of this compound.

- Use of selective protective groups allows for stepwise functional group transformations without side reactions, improving overall yield and purity.

- CBS-catalyzed asymmetric reduction is preferred for its high stereoselectivity at the 17-epi position, critical for the compound's pharmacological profile.

- Mild oxidation techniques such as Dess-Martin oxidation avoid degradation of sensitive prostaglandin structures, maintaining compound integrity.

- Catalytic hydrogenation conditions are optimized to prevent saturation of conjugated systems essential for biological activity.

Chemical Reactions Analysis

Types of Reactions: 17-epi-Limaprost undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include protective groups like tert-butyldimethylsilyl and triethylsilyl, which help in the selective modification of the compound . Conditions such as the use of HATU (a coupling reagent) facilitate high-yield derivatization reactions .

Major Products: The major products formed from these reactions include derivatives with enhanced ionization efficiency and stability, which are essential for analytical and pharmacokinetic studies .

Scientific Research Applications

Medical Applications

Vasodilation and Blood Flow Improvement

- Pulmonary Arterial Hypertension : 17-epi-Limaprost has shown efficacy in improving blood flow in patients suffering from pulmonary arterial hypertension (PAH). A study indicated that it significantly enhances blood flow in ischemic tissues, which is critical for managing this condition.

- Peripheral Arterial Disease : The compound is also utilized in treating peripheral arterial disease (PAD), where it aids in alleviating symptoms associated with reduced blood flow.

- Lumbar Spinal Canal Stenosis : Clinical trials have demonstrated that administration of limaprost improves neurological symptoms and walking ability in patients with lumbar spinal canal stenosis. In one study, patients receiving limaprost showed significant improvement compared to those receiving placebo treatments .

| Condition | Treatment Group | Improvement Observed |

|---|---|---|

| Pulmonary Arterial Hypertension | This compound | Enhanced blood flow |

| Peripheral Arterial Disease | This compound | Reduced symptoms |

| Lumbar Spinal Canal Stenosis | Limaprost | Improved walking ability |

Neuroprotective Effects

Research has indicated that this compound may offer neuroprotective benefits by modulating inflammatory responses and promoting the production of neurotrophic factors. This has implications for treating spinal cord injuries and other neurological conditions.

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects, which may be beneficial in managing chronic inflammatory diseases. It has been observed to inhibit smooth muscle cell proliferation, potentially preventing vascular remodeling associated with various pathologies .

Case Studies

Study on Cervical Spondylotic Radiculopathy

A randomized trial compared the efficacy of limaprost with pregabalin for treating cervical spondylotic radiculopathy (CSR). Results indicated that limaprost was more effective in alleviating arm numbness after eight weeks compared to pregabalin.

| Treatment Group | Pain Relief (4 weeks) | Numbness Alleviation (8 weeks) |

|---|---|---|

| Limaprost | Moderate | Significant |

| Pregabalin | Significant | Moderate |

Study on Diabetic Nephropathy

Research suggests that this compound may protect against kidney damage related to diabetic nephropathy by improving renal blood flow and reducing inflammatory markers .

Industrial Applications

The stability and efficacy of this compound make it suitable for pharmaceutical formulations. Its properties are leveraged in developing therapeutic applications aimed at improving vascular health and managing ischemic conditions.

Mechanism of Action

17-epi-Limaprost acts as an agonist at prostaglandin E2 receptors, stimulating the adenylate cyclase-coupled E2 subtype to produce smooth muscle relaxation . This mechanism leads to vasodilation, improved blood flow, and inhibition of platelet aggregation. The compound’s effects on vascular smooth muscle cells and platelets contribute to its therapeutic benefits.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications:

Stereochemistry at C17: The epimerization in this compound alters receptor binding compared to Limaprost. Epimerization in prostaglandins is known to reduce or modulate activity at EP/DP receptors . Example: Limaprost (non-epi) exhibits potent vasodilatory effects, whereas this compound’s activity remains understudied but likely distinct due to stereochemical variation.

Double bond configuration: The 2E/13E system in this compound may confer stability against enzymatic degradation compared to Beraprost’s trifluoromethyl group, which enhances metabolic resistance .

Bioactivity and Applications: Limaprost: Clinically used for peripheral vascular diseases (e.g., Buerger's disease) due to its vasodilatory and antiplatelet effects. this compound: Limited clinical data; primarily a research tool for studying prostaglandin epimerization effects . Beraprost: Orally active with a longer half-life, making it suitable for chronic conditions like pulmonary hypertension.

Research Findings and Data Gaps

- Pharmacokinetics: No direct studies on this compound’s absorption or metabolism are available. Inference from structural analogs suggests moderate oral bioavailability due to its carboxylic acid group, which may limit passive diffusion .

- Receptor Selectivity : Prostaglandins typically target EP1-4 or IP receptors. The C17 epimerization likely shifts selectivity, but specific receptor profiling is absent.

- Stability : The 2E/13E configuration may reduce susceptibility to isomerization compared to natural prostaglandins, enhancing shelf-life in lab settings .

Biological Activity

17-epi-Limaprost is a synthetic analogue of prostaglandin E1, recognized for its significant biological activities, particularly in promoting vasodilation, improving blood flow, and exhibiting anti-inflammatory properties. This compound is primarily utilized in the treatment of ischemic conditions, peripheral arterial disease, and pulmonary arterial hypertension. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data tables.

- Molecular Formula : C_{22}H_{36}O_5

- Molecular Weight : 380.53 g/mol

This compound functions as an agonist at prostaglandin E2 receptors, stimulating adenylate cyclase-coupled pathways that lead to smooth muscle relaxation and vasodilation. This mechanism is crucial for enhancing blood flow and reducing vascular resistance in various clinical conditions.

1. Vasodilation and Blood Flow Improvement

The most prominent biological activity of this compound is its ability to induce vasodilation. Research indicates that it significantly enhances blood flow in ischemic tissues, making it a potential therapeutic agent for conditions such as:

- Pulmonary Arterial Hypertension (PAH)

- Peripheral Arterial Disease (PAD)

In a study involving patients with lumbar spinal stenosis, administration of limaprost resulted in improved neurological symptoms and walking ability .

2. Neuroprotective Effects

This compound has shown promise in neuroprotection by modulating inflammatory responses and promoting the production of neurotrophic factors. It has been observed to:

- Reduce motor disturbances in experimental models.

- Enhance the production of insulin-like growth factor I (IGF-I) through stimulation of sensory neurons in the spinal cord, which may have implications for spinal cord injury treatment.

3. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects which could be beneficial in treating chronic inflammatory diseases. Its ability to inhibit smooth muscle cell proliferation suggests a role in preventing vascular remodeling associated with various pathologies.

Study on Cervical Spondylotic Radiculopathy (CSR)

A randomized trial compared the efficacy of limaprost with pregabalin in treating CSR. The results indicated:

- Limaprost showed superior efficacy in alleviating arm numbness after 8 weeks compared to pregabalin.

- Pregabalin provided earlier pain relief but was less effective for numbness .

| Treatment Group | Pain Relief (4 weeks) | Numbness Alleviation (8 weeks) |

|---|---|---|

| Limaprost | Moderate | Significant |

| Pregabalin | Significant | Moderate |

Study on Diabetic Nephropathy

Research has indicated that this compound may protect against kidney damage associated with diabetic nephropathy by improving renal blood flow and reducing inflammatory markers.

Applications in Medicine

The versatility of this compound extends to various medical applications:

- Ischemic Conditions : Enhancing peripheral circulation.

- Pulmonary Fibrosis : Potential therapeutic role due to its anti-inflammatory properties.

- Wound Healing : Promoting blood flow and cell proliferation which are crucial for effective wound healing.

Q & A

Q. Q1. What are the standard analytical techniques for characterizing 17-epi-Limaprost purity and structural integrity in preclinical studies?

Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) confirm structural identity. For reproducibility, ensure solvent purity, internal standards, and calibration curves are documented in line with IUPAC guidelines .

Q. Q2. How should researchers design in vitro assays to evaluate this compound’s vasoactive effects while minimizing batch variability?

Answer : Use validated cell lines (e.g., human umbilical vein endothelial cells) with triplicate measurements per experiment. Include positive controls (e.g., PGE₂) and vehicle controls. Normalize data to protein content or cell count, and report EC₅₀ values with 95% confidence intervals. Statistical methods like ANOVA with post-hoc tests are recommended .

Q. Q3. What are the critical parameters for ensuring reproducibility in this compound pharmacokinetic studies?

Q. Q4. How can researchers resolve contradictions between in vivo efficacy and in vitro mechanistic data for this compound?

Answer : Conduct dose-response studies to identify therapeutic windows and assess off-target effects via transcriptomic profiling. Use meta-analysis to compare results across studies, considering variables like species-specific receptor affinity or metabolic clearance rates. Transparently report confounding factors (e.g., inflammation models) .

Q. Q5. What experimental designs are optimal for isolating this compound’s effects from endogenous prostaglandins in complex biological systems?

Answer : Employ selective cyclooxygenase (COX) inhibitors (e.g., indomethacin) to suppress endogenous prostaglandin synthesis. Use isotopic labeling (e.g., deuterated this compound) coupled with MS to track metabolite pathways. Include sham-operated or genetic knockout controls .

Q. Q6. How should researchers address discrepancies in reported IC₅₀ values for this compound across different laboratories?

Answer : Replicate experiments using harmonized protocols (e.g., identical buffer pH, temperature). Perform inter-laboratory validation with blinded samples. Analyze variability using Bland-Altman plots and report systematic biases (e.g., instrument calibration drift) .

Q. Q7. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ and Hill coefficients. Apply bootstrapping to assess confidence intervals. For skewed data, consider non-parametric methods like Kruskal-Wallis tests. Include raw data distributions in supplementary files .

Q. Q8. How can researchers optimize this compound synthesis protocols to improve yield without compromising stereochemical purity?

Answer : Apply design of experiments (DoE) to test reaction variables (temperature, catalyst loading). Monitor enantiomeric excess via chiral HPLC. Use computational chemistry (e.g., DFT calculations) to predict intermediate stability. Report yield, purity, and spectral data for all batches .

Methodological and Data Analysis Questions

Q. Q9. What are the best practices for documenting synthetic pathways and byproducts in this compound production?

Answer : Include step-by-step reaction schemes with stoichiometric ratios, solvent volumes, and purification methods (e.g., column chromatography). Characterize byproducts via MS/MS and NMR, and quantify yields relative to theoretical maxima. Archive spectra in machine-readable formats .

Q. Q10. How should researchers validate this compound’s target engagement in disease models with overlapping prostaglandin signaling pathways?

Answer : Use CRISPR-Cas9 to knock out putative receptors (e.g., EP receptors) and assess rescue experiments. Combine pharmacological inhibition with RNA-seq to identify downstream effectors. Cross-validate findings using orthogonal assays (e.g., calcium flux vs. cAMP measurement) .

Q. Q11. What strategies mitigate batch-to-batch variability in this compound formulations for long-term stability studies?

Answer : Implement accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH). Use differential scanning calorimetry (DSC) to monitor polymorphic transitions. Add antioxidants (e.g., BHT) if oxidation is detected via LC-MS impurity profiling .

Contradiction and Reproducibility Focus

Q. Q12. How can conflicting reports on this compound’s half-life in renal impairment models be reconciled?

Answer : Standardize renal injury induction methods (e.g., cisplatin vs. ischemia-reperfusion). Measure glomerular filtration rate (GFR) concurrently. Perform pharmacokinetic modeling (e.g., non-compartmental analysis) and publish full pharmacokinetic parameters (AUC, Cmax, t₁/₂) .

Q. Q13. What peer-review criteria ensure methodological rigor in this compound studies?

Answer : Require raw data submission, detailed SOPs for animal handling, and blinding protocols. Mandate power calculations for sample size justification. Encourage pre-registration of study designs on platforms like OSF to reduce reporting bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.